molecular formula C10H24N4 B1198057 Tetrakis(dimethylamino)ethylene CAS No. 996-70-3

Tetrakis(dimethylamino)ethylene

Cat. No. B1198057
CAS RN: 996-70-3
M. Wt: 200.32 g/mol
InChI Key: CBXRMKZFYQISIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

TDAE is synthesized through specific organic synthesis routes that involve the careful manipulation of dimethylamino precursors. The synthesis process is designed to ensure the formation of the central ethylene bridge while maintaining the integrity of the dimethylamino groups. The precise conditions under which TDAE is synthesized, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of TDAE is characterized by its central ethylene unit and the surrounding dimethylamino groups. This configuration imparts TDAE with unique electronic properties, as the electron-donating dimethylamino groups influence the electron density across the molecule. Structural studies, including X-ray crystallography and vibrational spectroscopy, have provided insights into the charge states and conformational dynamics of TDAE, revealing its complex electronic landscape.

Chemical Reactions and Properties

TDAE participates in a variety of chemical reactions, acting predominantly as a reductant. Its ability to donate electrons makes it a valuable reagent in the reduction of various functional groups, facilitating the synthesis of complex organic compounds. For instance, TDAE has been utilized in the reduction of chlorodifluoromethylated ketones to synthesize α,α-difluoroketone derivatives under mild conditions, showcasing its utility in organic synthesis (Burkholder et al., 1998).

Physical Properties Analysis

The physical properties of TDAE, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of dimethylamino groups affects its interaction with solvents, making it soluble in a range of organic solvents. These properties are essential for its application in synthesis processes, as they determine the conditions under which TDAE can be used effectively.

Chemical Properties Analysis

The chemical properties of TDAE, including its reactivity and stability, are central to its application in organic chemistry. Its reactivity with weak acids, for example, demonstrates its ability to undergo carbon-carbon bond cleavage and substitution reactions, leading to the formation of various organic products (Norris, 1972). The stability of TDAE under different conditions also plays a crucial role in its storage and handling.

Scientific Research Applications

  • Reduction of Arenediazonium Salts : TDAE is used as a mild reagent for the reduction of arenediazonium salts to aryl radical intermediates through a single electron transfer (SET) pathway. This method has been utilized for the synthesis of indolines and indoles, and in cascade radical cyclizations of aryl radicals derived from arenediazonium salts (Mahesh, Murphy, LeStrat, & Wessel, 2009).

  • Reductant in Organic Synthesis : TDAE is effective as a reductant in the synthesis of α,α-difluoroketone derivatives from chlorodifluoromethylated ketones (Burkholder, Dolbier, Me´debielle, & Ndedi, 1998).

  • Reactions with Weak Acids : TDAE reacts in specific conditions, such as with methanol, leading to various products including carbon-carbon bond cleavage and substitution reactions (Norris, 1972).

  • Application in Fluorine Chemistry : TDAE has been utilized in the reductive synthesis of difluoromethylated and difluoromethylene compounds, which are valuable in medicinal and organic chemistry (Prakash, Wang, Hu, & Olah, 2005).

  • Formation of Charge Transfer Complexes : TDAE forms charge transfer complexes with compounds like trifluoroiodomethane, acting as nucleophilic agents in synthesizing various derivatives (Pawelke, 1989).

  • Identification of Oxidation Products : TDAE's autoxidation products have been studied, providing insights into its reactivity and stability (Carpenter & Bens, 1970).

  • Nucleophilic Perfluoroalkylation : It is used for the nucleophilic perfluoroalkylation of organic and inorganic substrates, indicating its utility in synthesizing fluorinated compounds (Petrov, 2001).

  • Promoting Reductive Homo-coupling : TDAE, in combination with palladium catalysts, efficiently promotes the reductive homo-coupling of aryl halides (Kuroboshi, Waki, & Tanaka, 2002).

  • Charge State Studies : The molecular structure and vibrational spectra of TDAE in different oxidation states have been studied, providing insights into its electronic properties (Pokhodnia et al., 1999).

Future Directions

: Sigma-Aldrich Product Page : Wikipedia: Tetrakis(dimethylamino)ethylene

properties

IUPAC Name

1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine
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InChI

InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXRMKZFYQISIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(N(C)C)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0061371
Record name Tetrakis(dimethylamino)ethylene
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Molecular Weight

200.32 g/mol
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Physical Description

Light green liquid; [Merck Index]
Record name Tetrakis(dimethylamino)ethylene
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Product Name

Tetrakis(dimethylamino)ethylene

CAS RN

996-70-3
Record name 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl-
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Record name Tetrakis(dimethylamino)ethylene
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Record name 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl-
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Record name Tetrakis(dimethylamino)ethylene
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Record name N,N',N'',N'''-tetramethylethylenediylidenetetraamine
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Record name TETRAKIS(DIMETHYLAMINO)ETHYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,690
Citations
G Pawelke - Journal of fluorine chemistry, 1989 - Elsevier
At low temperatures tetrakis(dimethylamino)ethylene (I) and CF 3 I form a charge transfer complex, which can act as a nucleophilic trifluoromethylating agent in polar solvents according …
Number of citations: 99 www.sciencedirect.com
K Kuwata, DH Geske - Journal of the American Chemical Society, 1964 - ACS Publications
Examination of the polarographic behavior of tetrakis (dimethylamino) ethylene (TDE) showed a two-step wave corresponding to oxidation to TDE+ and TDE+ 2. The cation radicalTDE+ …
Number of citations: 150 pubs.acs.org
H Weingarten, WA White - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of phenyI (trihalomethyI) mercurials with a number of olefinshas been shown to proceed in good yield even with olefins of low reactivity to carbene reagents. 1 Since a …
Number of citations: 11 pubs.acs.org
W Carpenter - The Journal of Organic Chemistry, 1965 - ACS Publications
Tetrakis (dimethylamino) ethylenereacts with polyhalogenated compounds either by replacing a single halogen atom with a hydrogen atom or by removing two vicinal halogens to form …
Number of citations: 38 pubs.acs.org
A Suzuki, T Suzuki, RJ Whitehead, Y Maruyama - Chemical physics letters, 1994 - Elsevier
Presice measurements on the magnetism of the C 60 -tetrakis(dimethylamino)ethylene (TDAE) complex provide the first direct observation of spontaneous magnetization and hysteresis …
Number of citations: 41 www.sciencedirect.com
C Burkholder, WR Dolbier… - The Journal of Organic …, 1998 - ACS Publications
The cyclic voltammetry of the reductive cleavage of some bromodifluoromethyl heterocycles and of the oxidation of the tetrakis(dimethylamino)ethylene was investigated in N,N-…
Number of citations: 143 pubs.acs.org
M Kuroboshi, Y Waki, H Tanaka - The Journal of Organic …, 2003 - ACS Publications
Tetrakis(dimethylamino)ethylene (TDAE)/cat. PdCl 2 (PhCN) 2 -promoted reductive coupling of aryl bromides having either electron-donating or electron-withdrawing groups on their …
Number of citations: 149 pubs.acs.org
WP Norris - Tetrahedron, 1972 - Elsevier
Tetrakis(dimethylamino)ethylene reacts in methanol at 25 to give carbon-carbon bond cleavage, substitution of methoxyl for dimethylamino and addition of methanol to the double bond. …
Number of citations: 8 www.sciencedirect.com
RA Holroyd, S Ehrenson, JM Preses - The Journal of Physical …, 1985 - ACS Publications
Previous studies have indicated that excess electrons in liquid amines are solvated, absorb in the infrared region, and exhibit low mobility. 1 For example, solvated electrons have been …
Number of citations: 43 pubs.acs.org
M Médebielle, WR Dolbier Jr - Journal of Fluorine Chemistry, 2008 - Elsevier
In an effort to find new methodologies to introduce difluoromethylene and trifluoromethyl moieties into organic molecules of synthetic and biological interest, tetrakis(dimethylamino)…
Number of citations: 62 www.sciencedirect.com

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